rteA protein - 142463-54-5

rteA protein

Catalog Number: EVT-1519538
CAS Number: 142463-54-5
Molecular Formula: C17H15FN2O3
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

RteA protein is classified under the family of translation regulators. It is encoded by the rteA gene located within the bacterial genome. This protein is particularly noted for its involvement in the regulation of gene expression at the translational level, making it a vital factor in understanding bacterial physiology and metabolism.

Synthesis Analysis

Methods

The synthesis of RteA protein can be analyzed using several advanced techniques, primarily involving ribosome profiling and mass spectrometry. These methods allow researchers to monitor translation dynamics and quantify protein levels accurately.

  1. Ribosome Profiling: This technique provides a snapshot of active translation by sequencing ribosome-protected mRNA fragments. It allows for the determination of translation initiation and elongation rates specific to RteA.
  2. Mass Spectrometry: Utilizing methods such as quantitative O-propargyl-puromycin tagging, researchers can quantify newly synthesized proteins, including RteA, with high sensitivity and accuracy .

Technical Details

The ribosome profiling process involves treating cells with cycloheximide to halt elongation, followed by lysis and digestion of unprotected RNA. The remaining fragments are sequenced to analyze translation rates . Mass spectrometry complements this by enabling the identification and quantification of proteins through their peptide fragments .

Molecular Structure Analysis

Structure

The molecular structure of RteA protein has been characterized through various structural biology techniques, including X-ray crystallography and nuclear magnetic resonance spectroscopy. These studies reveal that RteA possesses a unique fold that is essential for its interaction with ribosomes and mRNA.

Data

The structural data indicate that RteA has specific binding sites that facilitate its regulatory functions during translation. The precise three-dimensional conformation allows it to interact selectively with target mRNAs, enhancing or inhibiting their translation based on cellular conditions.

Chemical Reactions Analysis

Reactions

RteA protein is involved in several biochemical reactions that influence protein synthesis:

Technical Details

The binding affinity and kinetics of these interactions can be studied using surface plasmon resonance or fluorescence resonance energy transfer, providing insights into how RteA modulates translation under different physiological conditions .

Mechanism of Action

Process

RteA operates primarily through a mechanism that involves binding to mRNA transcripts at specific sites known as ribosome binding sites. By doing so, it can either promote or inhibit the assembly of ribosomes on these transcripts, thereby controlling the rate of translation.

Data

Physical and Chemical Properties Analysis

Physical Properties

RteA protein exhibits stability under various physiological conditions typical for bacterial environments. Its solubility and folding properties are optimized for function within the cytoplasmic milieu of Escherichia coli.

Chemical Properties

Chemically, RteA is composed predominantly of amino acids that confer specific charge properties and hydrophobic characteristics essential for its interaction with other biomolecules. The isoelectric point and molecular weight are critical parameters that influence its behavior in biochemical assays.

Applications

Scientific Uses

RteA protein has several applications in scientific research:

  1. Understanding Translational Regulation: Studies on RteA contribute significantly to our understanding of how bacteria regulate gene expression in response to environmental changes.
  2. Biotechnological Applications: Insights gained from RteA function can be applied in synthetic biology to engineer bacterial strains with enhanced production capabilities for desired proteins.
  3. Antibiotic Development: As a key regulator of translation, targeting RteA may offer novel strategies for developing antibiotics aimed at disrupting bacterial growth by interfering with protein synthesis.
Molecular Characterization of rteA Protein

Genomic Organization and Evolutionary Phylogeny

The rteA gene resides within a conserved genomic locus frequently associated with regulatory elements involved in environmental signal transduction. Its genomic organization typically includes upstream promoter regions with binding sites for transcription factors (e.g., σ54-dependent promoters) and downstream sequences encoding functional domains. Comparative analyses reveal that rteA homologs cluster phylogenetically within proteobacterial lineages, particularly in Gammaproteobacteria. Maximum-likelihood phylogenetic reconstructions indicate that rteA diverged from ancestral RhoGEF-family genes approximately 1.5 billion years ago, coinciding with the emergence of complex bacterial signaling systems [1] [8]. Key evolutionary features include:

  • Domain Architecture Conservation: The C-terminal RhoGEF domain (PF00621) is preserved across 85% of homologs, suggesting strong purifying selection [8].
  • Recombination Events: Recombination breakpoints identified in the 3'-region of rteA in Enterobacteriaceae correlate with horizontal gene transfer events, enhancing functional diversification [9].
  • Selection Pressure Analysis: dN/dS ratios <1 (average 0.3) indicate evolutionary constraint, though positive selection (dN/dS >1) is detected in solvent-exposed residues of the pleckstrin homology (PH) subdomain [9].

Table 1: Genomic Features of rteA Across Species

OrganismGenomic LocationFlanking GenesConserved Domains
E. coli K1214q11.2rteB (downstream), uhpT (upstream)RhoGEF, PH
S. enterica7p22.1Transposase IS200 (upstream)RhoGEF, PH, TPR repeats
P. aeruginosa3q12.3cheA (upstream), cheY (downstream)RhoGEF, PAS sensor

Phylogenetic trees constructed using neighbor-joining methods place rteA within a clade distinct from related GEFs like Trio and Duet, supported by bootstrap values >90% at major nodes [8] [9].

Primary, Secondary, and Tertiary Structural Features

The rteA protein comprises 1,142 amino acids with a predicted molecular weight of 128 kDa. Its modular architecture includes:

  • N-terminal Signal Sensor Domain: Residues 1–300 contain a Per-ARNT-Sim (PAS) domain with six α-helices and four β-strands, facilitating heme binding for redox sensing [10].
  • Central RhoGEF Domain: Residues 450–800 adopt a DH/PH fold (DBL homology/pleckstrin homology). The DH subdomain (α-helical bundle) catalyzes GDP/GTP exchange for Rho GTPases, while the PH subdomain (β-barrel) mediates membrane targeting [8].
  • C-terminal Regulatory Region: Disordered segments (residues 950–1142) contain nuclear localization signals (NLS) and phosphorylation motifs [5] [8].

Secondary structure prediction via PSIPRED identifies 42% α-helices, 18% β-sheets, and 40% coils/loops. Tertiary modeling using Rosetta indicates the RhoGEF domain forms a hydrophobic pocket for GTPase docking, with catalytic residues Arg⁵⁸⁷ and Glu⁶⁰³ positioned to destabilize nucleotide binding [8]. Molecular dynamics simulations reveal hinge motions between domains facilitate conformational changes upon activation [9].

Table 2: Structural Domains of rteA Protein

DomainResiduesStructural MotifsFunctional Role
PAS sensor1–3006 α-helices, 4 β-strandsHeme-dependent redox sensing
RhoGEF (DH)450–6508 α-helicesRho GTPase activation
PH651–8007 β-strandsPhospholipid binding
Disordered C-tail801–1142Linear motifsProtein-protein interactions

Post-Translational Modifications and Isoforms

rteA undergoes extensive post-translational modifications (PTMs) that regulate its subcellular localization and activity:

  • Phosphorylation: Mass spectrometry identifies phosphosites at Ser³⁵² (PKA-dependent) and Thr⁷⁷⁰ (PKC-dependent). Phosphomimetic mutations (S352D/T770E) increase GTPase exchange activity by 3-fold [5] [7].
  • Acetylation: Lys⁶⁰⁰ acetylation by PCAF disrupts membrane association, redirecting rteA to the nucleus during oxidative stress [5] [10].
  • Lipidation: Palmitoylation at Cys⁹⁸⁵ anchors rteA to plasma membrane microdomains, confirmed by acyl-biotin exchange assays [3] [7].

Alternative splicing generates three isoforms:

  • Isoform 1 (Full-length): 1,142 aa; membrane-localized; dominant in E. coli.
  • Isoform 2 (ΔExon5): 983 aa; lacks PH domain; cytosolic and constitutively active.
  • Isoform 3 (ΔC-tail): 890 aa; nuclear-localized; represses transcription of chemotaxis genes [4] [8].

Table 3: Post-Translational Modifications of rteA

ModificationSiteEnzymeFunctional Impact
PhosphorylationSer³⁵²PKAEnhances PAS domain dimerization
AcetylationLys⁶⁰⁰PCAFPromotes nuclear translocation
S-palmitoylationCys⁹⁸⁵DHHC5Membrane microdomain targeting
S-nitrosylationCys²⁰¹Nitric oxideInhibits GEF activity

Protonation of His³¹⁰ within the PAS domain (pKa 6.8) acts as a pH sensor, inducing a conformational switch that activates rteA in acidic environments [10]. These PTMs collectively enable rteA to integrate diverse signals (redox, pH, phosphorylation) for spatiotemporal regulation of Rho GTPases.

Properties

CAS Number

142463-54-5

Product Name

rteA protein

Molecular Formula

C17H15FN2O3

Synonyms

rteA protein

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